
1,5-Bis(4-fluorobenzylideneamino)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-fluorobenzylideneamino)naphthalene is an organic compound characterized by the presence of two 4-fluorobenzylideneamino groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-fluorobenzylideneamino)naphthalene typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-fluorobenzylideneamine by reacting 4-fluorobenzaldehyde with an amine under acidic conditions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 1,5-diaminonaphthalene. This reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-fluorobenzylideneamino)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the benzylideneamino groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,5-Bis(4-fluorobenzylideneamino)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-fluorobenzylideneamino)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: Similar in structure but with chloromethyl groups instead of fluorobenzylideneamino groups.
1,5-Bis(chloromethyl)naphthalene: Another naphthalene derivative with chloromethyl groups.
1,5-Naphthalene-bis(allylcarbonate): A naphthalene derivative with allylcarbonate groups.
Uniqueness
1,5-Bis(4-fluorobenzylideneamino)naphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and potential pharmaceutical agents.
Properties
Molecular Formula |
C24H16F2N2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[5-[(4-fluorophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H16F2N2/c25-19-11-7-17(8-12-19)15-27-23-5-1-3-21-22(23)4-2-6-24(21)28-16-18-9-13-20(26)14-10-18/h1-16H |
InChI Key |
RGGQDKYQWSWGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)F)C(=C1)N=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



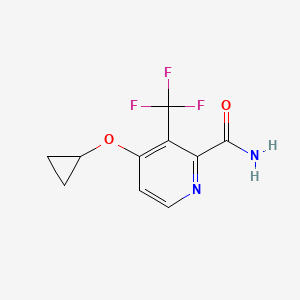
![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14806943.png)

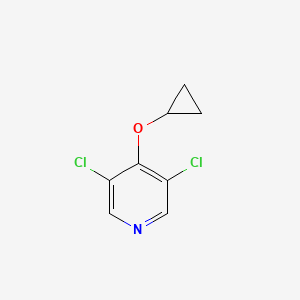
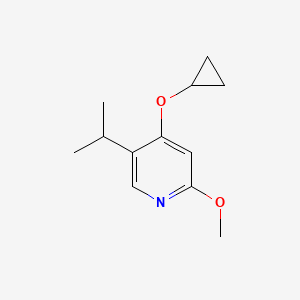
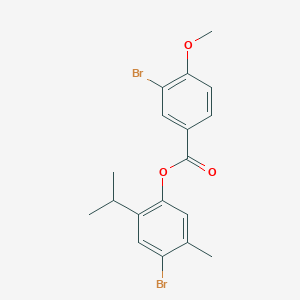
![3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B14806965.png)
![Ethyl 4,5,6,7,8,9-hexahydro-1H-4,8-epiminocycloocta[c]pyrazole-6-carboxylate](/img/structure/B14806970.png)
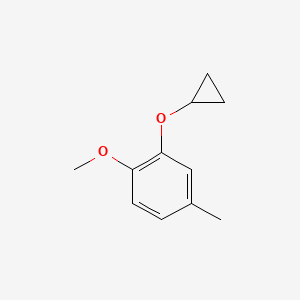
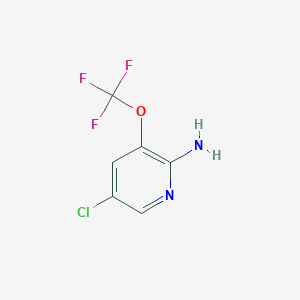
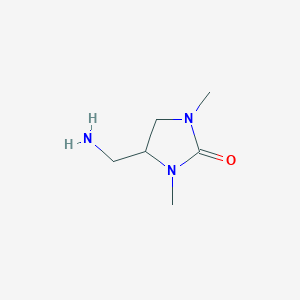

![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
